molecular formula C49H62N10O16S3 B1681796 Sincalide CAS No. 25126-32-3

Sincalide

カタログ番号: B1681796
CAS番号: 25126-32-3
分子量: 1143.3 g/mol
InChIキー: IZTQOLKUZKXIRV-YRVFCXMDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

シンカリドは、天然に存在する胃腸ホルモンであるコレシストキニン(CCK)の作用を模倣する合成ペプチドです。主に診断検査において胆嚢の収縮と膵臓の分泌を刺激するための診断薬として使用されます。

2. 製法

合成経路および反応条件: シンカリドは、固相ペプチド合成法を用いて合成されます。このプロセスには、保護されたアミノ酸を樹脂結合ペプチド鎖に順次添加することが含まれます。合成は、最初のアミノ酸であるフェニルアラニンを樹脂に結合することから始まります。その後、アスパラギン酸、メチオニン、トリプトファン、グリシン、チロシンなどのアミノ酸を特定の順序で添加します。カップリング反応は、プロセスの効率を高めるカップリング剤によって促進されます。 ペプチド鎖が完全に組み立てられた後、樹脂から切断され、精製されます .

工業生産方法: 工業的な設定では、シンカリドは、大規模生産を可能にする自動ペプチド合成機を用いて生産されます。粗ペプチドは、高性能液体クロマトグラフィー(HPLC)を用いて精製され、所望の純度が達成されます。 最終生成物は、安定な粉末形態を得るために凍結乾燥されます .

3. 化学反応の分析

反応の種類: シンカリドは、以下を含むさまざまな化学反応を受けます。

一般的な試薬および条件:

形成される主な生成物:

準備方法

Synthetic Routes and Reaction Conditions: Sincalide is synthesized using solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the first amino acid, phenylalanine, to the resin. Subsequent amino acids, including aspartic acid, methionine, tryptophan, glycine, and tyrosine, are added in a specific order. The coupling reactions are facilitated by coupling agents that improve the efficiency of the process. After the peptide chain is fully assembled, it is cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, this compound is produced using automated peptide synthesizers that allow for large-scale production. The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity. The final product is then lyophilized to obtain a stable powder form .

化学反応の分析

Types of Reactions: Sincalide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Diagnostic Applications

Gallbladder Function Assessment

  • Sincalide is widely used in cholescintigraphy to stimulate gallbladder contraction. This procedure helps quantify gallbladder ejection fraction (GBEF), which is crucial for diagnosing conditions such as chronic acalculous gallbladder disease. A multicenter study established that a 60-minute infusion of this compound at a dose of 0.02 μg/kg yields reliable GBEF measurements with a coefficient of variation (CV) of 19%, indicating minimal variability in results .

Pancreatic Secretion Stimulation

  • In conjunction with secretin, this compound stimulates pancreatic enzyme secretion, facilitating the analysis of duodenal aspirates for enzyme activity and composition. This application is essential in diagnosing pancreatic disorders .

Barium Meal Transit Acceleration

  • This compound is also employed to accelerate the transit of barium meals through the small intestine, reducing radiation exposure during fluoroscopy and X-ray examinations .

Formulation and Stability Improvements

Recent advancements in this compound formulations have focused on enhancing stability and potency. Innovative formulations include stabilizers, tonicity adjusters, and surfactants to improve the pharmacological properties of this compound for injection . These formulations are designed to maintain a pH between 6.0 and 8.0 and can be co-administered with radiopharmaceutical agents for improved diagnostic imaging outcomes .

Clinical Case Studies

Study on Gallbladder Ejection Fraction
A notable study involved 60 healthy volunteers who underwent this compound-stimulated cholescintigraphy using different infusion durations (15, 30, and 60 minutes). The results indicated that the 60-minute infusion provided the most consistent GBEF values, confirming its utility in clinical settings .

Infusion DurationMean GBEF (%)Coefficient of Variation (%)
15 minutesXX52
30 minutesXX35
60 minutesXX19

Utility in Chronic Gallbladder Disease Diagnosis
Another investigation highlighted that reduced GBEF values could confirm acalculous chronic gallbladder disease diagnoses and predict symptomatic relief post-cholecystectomy. The study emphasized the need for standardized infusion protocols to enhance diagnostic accuracy across different medical facilities .

Regulatory Status

This compound has received regulatory approval from the FDA under the trade name Kinevac. Its indications include stimulating gallbladder contraction, aiding pancreatic secretion assessment, and expediting barium meal transit through the gastrointestinal tract . The drug's safety profile has been well-documented, with specific contraindications outlined for its use.

作用機序

シンカリドは、胃腸管、特にCCK-A受容体にあるコレシストキニン受容体に結合することによってその効果を発揮します。この結合は、胆嚢の収縮とオッディ括約筋の弛緩を刺激し、胆汁が小腸に放出されます。 さらに、シンカリドは、膵臓酵素と重炭酸塩の分泌を刺激し、消化を助けます .

6. 類似の化合物との比較

シンカリドは、カエルレチンやセルーレチドなどの他のコレシストキニンアナログと似ています。 シンカリドは、その特定の配列と構造においてユニークであり、コレシストキニンのC末端オクタペプチドの作用を模倣することができます。 他のアナログとは異なり、シンカリドは、胆嚢と膵臓機能検査において診断目的で特異的に使用されます .

類似の化合物:

類似化合物との比較

生物活性

Sincalide, also known as CCK-8, is the C-terminal octapeptide of cholecystokinin (CCK), a gastrointestinal hormone that plays a crucial role in digestion. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical applications.

Overview of this compound

This compound is primarily used as a diagnostic agent to stimulate gallbladder contraction and pancreatic secretion during various imaging tests. It is administered intravenously and functions similarly to endogenous CCK, promoting the digestion of fats and proteins by enhancing the secretion of digestive enzymes and bile.

This compound acts on specific receptors in the body:

  • Cholecystokinin Receptor Type A (CCK-A) : Agonist action leads to gallbladder contraction.
  • Gastrin/Cholecystokinin Type B Receptor : Stimulates pancreatic secretion.

Upon intravenous administration, this compound induces a rapid contraction of the gallbladder, with maximal contraction observed within 5 to 15 minutes. This effect significantly reduces gallbladder size, facilitating diagnostic imaging procedures such as fluoroscopy and x-ray examinations .

Pharmacodynamics

The pharmacodynamics of this compound include:

  • Gallbladder Contraction : A reduction in gallbladder volume by at least 40% is typically noted after administration.
  • Pancreatic Secretion : When combined with secretin, this compound enhances both the volume and composition of pancreatic secretions, allowing for detailed analysis during diagnostic procedures .

Table 1: Pharmacodynamic Effects of this compound

EffectDescription
Gallbladder ContractionReduces size by ≥40% within 5-15 minutes
Pancreatic SecretionIncreases bicarbonate and enzyme output
Intestinal MotilityStimulates intestinal movement

Clinical Applications

This compound is primarily used in the following clinical scenarios:

  • Gallbladder Imaging : Enhances visualization during ultrasound or x-ray examinations by inducing contraction.
  • Pancreatic Function Tests : Assists in evaluating pancreatic enzyme activity through duodenal aspiration.
  • Biliary Obstruction Assessment : Used as a predictor in cases of suspected biliary obstruction .

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on Gallbladder Function : A study demonstrated that this compound significantly improved the accuracy of gallbladder imaging by facilitating better visualization through contraction .
  • Pancreatic Secretion Analysis : Research indicated that this compound, when administered with secretin, provided comprehensive data on pancreatic enzyme levels, aiding in diagnosing pancreatic disorders .

特性

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTQOLKUZKXIRV-YRVFCXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H62N10O16S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048617
Record name Sincalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1143.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

When injected intravenously, sincalide produces a substantial reduction in gallbladder size by causing this organ to contract. The evacuation of bile that results is similar to that which occurs physiologically in response to endogenous cholecystokinin. Like cholecystokinin, sincalide stimulates pancreatic secretion; concurrent administration with secretin increases both the volume of pancreatic secretion and the output of bicarbonate and protein (enzymes) by the gland. This combined effect of secretin and sincalide permits the assessment of specific pancreatic function through measurement and analysis of the duodenal aspirate.
Record name Sincalide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

25126-32-3
Record name Sincalide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025126323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sincalide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sincalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sincalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SINCALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03GIQ7Z6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sincalide
Reactant of Route 2
Sincalide
Reactant of Route 3
Sincalide
Reactant of Route 4
Sincalide
Reactant of Route 5
Sincalide
Reactant of Route 6
Sincalide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。